Spectral Identity Confirmation: Exact Mass Discrimination Against Isobaric Interferences
The target compound has an exact monoisotopic mass of 340.142307 g/mol, as confirmed by GC-MS in the KnowItAll spectral library [1]. This exact mass is shared by multiple isobaric compounds with molecular formula C19H20N2O4, including mactanamide (ChemSpider ID 10184062, average mass 340.379 g/mol) and other structural isomers such as 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid . Without verification via the unique InChIKey (DCPOGRBHLIUKER-RVDMUPIBSA-N) and the diagnostic GC-MS fragmentation pattern, positive identification by molecular weight or molecular formula alone is insufficient to distinguish the target compound from these isobaric species [1].
| Evidence Dimension | Exact monoisotopic mass and spectral fingerprint identity |
|---|---|
| Target Compound Data | Exact Mass: 340.142307 g/mol; InChIKey: DCPOGRBHLIUKER-RVDMUPIBSA-N; 1H NMR and GC-MS spectra available in KnowItAll library [1] |
| Comparator Or Baseline | Isobaric compound mactanamide: Average Mass 340.379 g/mol, Monoisotopic Mass 340.142307 g/mol (identical mass), ChemSpider ID 10184062, completely different structure ; 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid: same molecular formula C19H20N2O4, MW 340.38 |
| Quantified Difference | Exact mass is identical across isobars (Δ = 0 Da); structural differentiation requires InChIKey comparison or retention time/index matching against authenticated reference standard |
| Conditions | GC-MS analysis using Wiley KnowItAll Mass Spectral Library; confirmation by 1H NMR (chemical shift and coupling pattern); InChIKey computational matching |
Why This Matters
Procurement of the correct isobar is impossible without InChIKey-level identity verification, as multiple C19H20N2O4 compounds share the same exact mass and molecular formula, creating a high risk of misidentification if ordering by name or formula alone.
- [1] SpectraBase. Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-. Compound ID: 2bbb0Olr5Eg. KnowItAll GC-MS Library and KnowItAll NMR Spectral Library. John Wiley & Sons, Inc. View Source
